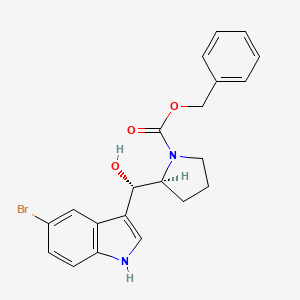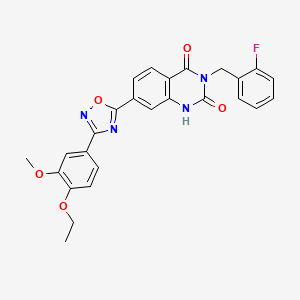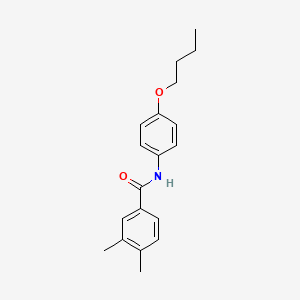
(S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a bromine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the pyrrolidine nitrogen, followed by the introduction of the indole moiety through a nucleophilic substitution reaction. The bromine substituent is then introduced via electrophilic bromination. The final step involves the deprotection of the nitrogen and the esterification of the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The bromine substituent can enhance the compound’s binding affinity and selectivity for its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A similar compound with a tert-butyl ester group instead of a benzyl ester group.
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the indole moiety and bromine substituent.
Uniqueness
(S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the indole moiety and the bromine substituent, which confer specific chemical and biological properties that are not present in similar compounds .
Eigenschaften
IUPAC Name |
benzyl (2S)-2-[(S)-(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19-20,23,25H,4,7,10,13H2/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAZXBJEKMBZOK-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(C3=CNC4=C3C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)[C@H](C3=CNC4=C3C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2988017.png)

![3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2988020.png)
![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2988021.png)
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B2988022.png)
![6-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988025.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2988026.png)


![(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide](/img/structure/B2988029.png)


![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2988039.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid](/img/structure/B2988040.png)
